molecular formula C28H53N2O7PS B1669348 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate CAS No. 85703-73-7

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate

Cat. No. B1669348
CAS RN: 85703-73-7
M. Wt: 592.8 g/mol
InChI Key: NMHKTASGTFXJPL-UHFFFAOYSA-N
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Description

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, is a compound that has been studied for its role in blood pressure regulation . It has been identified as an antagonist of acetyl glyceryl ether phosphorylcholine (AGEPC), a compound that has a strong hypotensive action .


Molecular Structure Analysis

The molecular structure of CV-3988 is not explicitly provided in the available resources. As an analog of AGEPC , it likely shares some structural similarities. A detailed molecular structure would require access to chemical databases or scientific literature that specifically describes the structure of CV-3988.


Chemical Reactions Analysis

CV-3988 has been studied for its interaction with AGEPC. It has been found to inhibit the binding of AGEPC to platelets . This suggests that CV-3988 may interact with AGEPC or its receptors in a way that prevents AGEPC from exerting its usual effects.

Scientific Research Applications

Platelet Aggregation and Cardiovascular Effects

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, has been identified as a specific antagonist of platelet-activating factor (PAF). Research conducted by Terashita et al. (1983) demonstrated that CV-3988 effectively inhibits the aggregation of rabbit platelets induced by PAF without affecting aggregation caused by other agents such as arachidonic acid, ADP, collagen, or A-23187. This compound's specificity for PAF indicates its potential utility in studying cardiovascular diseases and developing therapeutic interventions targeting PAF-related pathways. Additionally, CV-3988 was shown to dose-dependently inhibit PAF-induced hypotension in rats, suggesting its application in cardiovascular research, particularly in conditions where PAF plays a significant role (Terashita et al., 1983).

Hypertension Studies

In another study, Masugi et al. (1984) explored the role of 1-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine in regulating blood pressure using 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolio ethyl phosphate. Their research found that this compound significantly inhibited the rapid decrease in blood pressure observed after unclipping the renal artery in one-kidney, one clip hypertensive rats. This implies that the compound can modulate the effects of endogenous 1-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine, highlighting its potential application in studying mechanisms underlying hypertension and the development of therapeutic strategies (Masugi et al., 1984).

Antihypertensive and Biofriendly Material Development

Research into the incorporation of tetracarboxylate ions into octacalcium phosphate (OCP) for creating next-generation biofriendly materials showcased the versatility of compounds like 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate. Yokoi et al. (2021) successfully incorporated pyromellitic acid, a type of tetracarboxylic acid, into OCP, a precursor to hydroxyapatite found in human bones and teeth. This incorporation could lead to the development of new materials with applications in bone regeneration and other biomedical fields, demonstrating the broad potential of utilizing this compound in creating biofriendly materials with enhanced functions (Yokoi et al., 2021).

properties

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276040, DTXSID701006301
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate

CAS RN

85703-73-7, 92203-21-9
Record name 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85703-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 3988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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